REACTION_CXSMILES
|
ClCC([O:5][CH2:6][CH3:7])=O.[CH3:8][C:9]([CH3:12])([O-])C.[K+].O1[CH2:16][CH2:15]1.[C:17](=O)=O.[C:20](O)([CH3:23])([CH3:22])C>>[CH:12]1([CH:7]([C:16]2[CH:15]=[CH:23][CH:20]=[CH:22][CH:17]=2)[CH:6]=[O:5])[CH2:9][CH2:8]1 |f:1.2|
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In reaction scheme 1
|
Type
|
CUSTOM
|
Details
|
to give an unstable intermediate acid which
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(C=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |